Methylphosphonic acid
Overview
Description
Synthesis Analysis
The synthesis of methylphosphonic acid and its derivatives has been explored through various chemical routes. One notable method involves the asymmetric synthesis of α-aminophosphonic acids, demonstrating the enantioselective synthesis of L-(1-aminoethyl)phosphonic acid via asymmetric catalytic hydrogenation of N-[1-(dimethoxyphosphoryl)ethenyl]formamide, showcasing the utility of rhodium catalysts in achieving high enantiomeric excesses (Schöllkopf, Hoppe, & Thiele, 1985). Furthermore, the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids illustrates the adaptability of phosphonic acids in generating structurally diverse molecules (Griffiths et al., 1997).
Molecular Structure Analysis
The molecular structure of methylphosphonic acid derivatives has been elucidated through various spectroscopic and analytical techniques, providing insights into their chemical behavior and reactivity. Studies on compounds like (α-L-Rhamnopyranosyl)methylphosphonic acids have provided experimental evidence of their structural analogy with natural phosphates, emphasizing the importance of stereochemistry in determining their physical and chemical properties (Ronchi et al., 2005).
Chemical Reactions and Properties
Methylphosphonic acid and its derivatives engage in a variety of chemical reactions, showcasing their versatility. The synthesis of alkyl methylphosphonic acid esters, for example, highlights the compound's role in producing mono-alkyl esters through stoichiometric addition to methylphosphonic dichloride, underpinning its utility in generating nerve agent hydrolysis products (Mong, Harvey, & Campbell, 2005). Additionally, the oxidative pathway for the microbial utilization of methylphosphonic acid as a phosphate source underscores the biological relevance and potential environmental impact of methylphosphonic acid degradation (Gama et al., 2019).
Physical Properties Analysis
The physical properties of methylphosphonic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Research into the synthesis and characterization of open-framework barium bisphosphonates from phosphonocarboxylic acids demonstrates the potential for creating materials with unique physical characteristics suitable for applications in catalysis, ion exchange, and more (Bauer et al., 2005).
Chemical Properties Analysis
The chemical properties of methylphosphonic acid, including reactivity, stability under various conditions, and interaction with other chemical species, are fundamental to its widespread use. Investigations into the biochemical inertness of methylphosphonic and isopropyl methylphosphonic acids reveal their stability and lack of degradation in biological systems, highlighting their potential impact on environmental and biological processes (Hoskin, 1956).
Scientific Research Applications
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Photo-degradation Research
- Field : Environmental Science
- Application : MPn is used in research to understand the degradation mechanism under UV irradiation .
- Method : The multi-labeled water isotope probing (MLWIP) approach is used to investigate the C–P bond cleavage mechanism of MPn under UV irradiation .
- Results : The degradation kinetics results indicated that the extent of MPn degradation was more under alkaline conditions and that the degradation process was more rapid at the initial stage of the reaction .
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Synthesis of Nerve Agents
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Marine Microbes Biosynthesis
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Bioactive Properties
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Corrosion Inhibition
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Pesticides and Herbicides
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pH Sensitive NMR Probe
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Production of Lubricant Additives
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Treating Textiles
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Methane Production
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pH Sensitive NMR Probe
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Production of Lubricant Additives
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Treating Textiles
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Methane Production
Safety And Hazards
Methylphosphonic acid is harmful if swallowed and causes severe skin burns and eye damage . In case of contact with eyes, it should be rinsed immediately with plenty of water and medical advice should be sought . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACKEPLHDIMKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047748 | |
Record name | Methyl phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.022 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [HSDB] White flakes or crystalline solid; [MSDSonline] | |
Record name | Phosphonic acid, P-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylphosphonic acid | |
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URL | https://haz-map.com/Agents/6137 | |
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Boiling Point |
Decomposes | |
Record name | METHYL PHOSPHONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol and ethyl ether; insoluble in benzene, In water, >20,000 mg/l (no temperature reported) | |
Record name | METHYL PHOSPHONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000002 [mmHg] | |
Record name | Methylphosphonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6137 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methylphosphonic acid | |
Color/Form |
White solid | |
CAS RN |
993-13-5 | |
Record name | Methylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl phosphonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993135 | |
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Record name | Methylphosphonic acid | |
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Record name | Phosphonic acid, P-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Methyl phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047748 | |
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Record name | Methylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.370 | |
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Record name | METHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329W4YM10Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHYL PHOSPHONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108.5 °C | |
Record name | METHYL PHOSPHONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6762 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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